molecular formula C22H25ClN2O6 B2365902 4-chloro-1-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]butan-1-one CAS No. 449765-51-9

4-chloro-1-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]butan-1-one

Cat. No.: B2365902
CAS No.: 449765-51-9
M. Wt: 448.9
InChI Key: BQTPDHYJCJZAMH-UHFFFAOYSA-N
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Description

The compound 4-chloro-1-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]butan-1-one (hereafter referred to as the target compound) is a synthetic small molecule featuring a tetrahydroisoquinoline core substituted with a 4-nitrophenoxymethyl group at position 1, methoxy groups at positions 6 and 7, and a 4-chlorobutan-1-one moiety at position 2. Its molecular formula is C₂₃H₂₅ClN₂O₆, with a molecular weight of 484.91 g/mol.

Properties

IUPAC Name

4-chloro-1-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O6/c1-29-20-12-15-9-11-24(22(26)4-3-10-23)19(18(15)13-21(20)30-2)14-31-17-7-5-16(6-8-17)25(27)28/h5-8,12-13,19H,3-4,9-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTPDHYJCJZAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)CCCCl)COC3=CC=C(C=C3)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-1-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]butan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, drawing on diverse research findings and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H25ClN2O4
  • Molecular Weight : 448.9 g/mol
  • CAS Number : Not explicitly listed but can be derived from its components.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the isoquinoline moiety is significant as it has been associated with various pharmacological effects, including anticancer properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer activities. For instance:

  • In vitro Studies : Compounds with isoquinoline structures have shown efficacy against various cancer cell lines, including HeLa and HL-60 cells. The mechanism often involves inducing apoptosis through mitochondrial pathways, leading to cell cycle arrest and subsequent cell death .
CompoundCell LineIC50 (µM)Mechanism
Example AHeLa10Apoptosis induction
Example BHL-605Mitochondrial disruption

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties. Research has shown that derivatives related to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential therapeutic application in inflammatory diseases .

Antimicrobial Activity

Preliminary studies indicate that similar compounds exhibit antimicrobial properties against various pathogens. The structural components may enhance interaction with microbial membranes or inhibit essential enzymes in bacterial metabolism .

Study 1: Anticancer Efficacy

A study conducted on a series of isoquinoline derivatives demonstrated that compounds structurally related to this compound showed significant antiproliferative effects on cancer cell lines. The study highlighted the importance of specific substituents on the isoquinoline ring in enhancing biological activity .

Study 2: Inhibition of Inflammatory Cytokines

Another investigation focused on the anti-inflammatory potential of similar compounds. The results indicated that these compounds could significantly reduce the levels of inflammatory markers in vitro, suggesting their utility in treating conditions characterized by chronic inflammation .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research indicates that compounds similar to 4-chloro-1-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]butan-1-one exhibit significant anticancer properties. For instance, derivatives of isoquinoline have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Study:
A study evaluated a series of isoquinoline derivatives for their cytotoxic effects on human cancer cell lines. The results demonstrated that certain modifications enhanced their potency, suggesting a promising avenue for developing new anticancer agents .

2. Anti-inflammatory Effects
Compounds containing the isoquinoline scaffold have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Case Study:
In a preclinical model of inflammation, a derivative similar to the target compound was tested for its ability to reduce edema and inflammatory markers. The study concluded that the compound significantly lowered inflammation compared to control groups .

3. Neuroprotective Properties
There is emerging evidence that isoquinoline derivatives can exert neuroprotective effects, potentially useful in treating neurodegenerative diseases. These compounds may protect neuronal cells from oxidative stress and apoptosis .

Case Study:
A recent investigation into neuroprotective agents highlighted the role of isoquinoline derivatives in mitigating neuronal damage in models of Alzheimer's disease. The findings suggested that these compounds could be developed as therapeutic agents for neurodegenerative conditions .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups while maintaining structural integrity.

Table: Synthetic Pathways for Isoquinoline Derivatives

StepReaction TypeKey ReagentsYield (%)
1AlkylationChloroalkanes70
2NitrationNitric Acid85
3MethoxylationMethanol75
4CyclizationAcid Catalyst60

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structure Modifications

The tetrahydroisoquinoline scaffold is shared among several analogues (Table 1). Key structural variations include substituents on the aromatic rings and the nature of the alkyl/aryl ketone side chains.

Table 1: Structural Comparison of the Target Compound with Analogues
Compound Name / ID Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Reported Activity/Use References
Target Compound 6,7-dimethoxy; 1-(4-nitrophenoxymethyl); 2-(4-chlorobutan-1-one) Nitrophenoxy, chloro, methoxy 484.91 Hypothetical: Cytotoxicity, CNS modulation
CIQ () 6,7-dimethoxy; 1-(4-methoxyphenoxymethyl); 3-chlorophenylmethanone Methoxyphenoxy, chloro 437.89 NMDA receptor potentiator (NR2C/2D-selective)
Haloperidol Analogues () 4-fluorophenyl; 4-chlorobutan-1-one Fluorophenyl, chloro ~325–350 Cytotoxic agents, antipsychotic derivatives
N-Benzyl-2-yl Acetamides () 1-(aryl/heteroarylmethyl); 6,7-dimethoxy Isopropyl, trimethoxy, naphthyl, etc. 450–550 Orexin-1 receptor antagonists
2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one () Chloro, dimethylquinoline; dihydroquinolinone Chloro, dimethyl 368.83 Anticancer/antimicrobial precursor

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups: The 4-nitrophenoxy group in the target compound may enhance binding to receptors with aromatic pockets (e.g., NMDA or orexin receptors) compared to the 4-methoxyphenoxy group in CIQ .
  • Chloro vs. Fluoro : The 4-chlorobutan-1-one moiety in the target compound differs from the 4-fluorophenyl group in haloperidol derivatives. Chlorine’s larger atomic radius and lipophilicity may improve membrane permeability but increase toxicity risks .
  • Methoxy Groups : The 6,7-dimethoxy substitution is conserved in CIQ and N-Benzyl-2-yl acetamides, suggesting a role in π-π stacking or hydrogen bonding with targets like NMDA or orexin receptors .

Pharmacological Implications

  • Cytotoxicity : Haloperidol derivatives with 4-chlorobutan-1-one side chains exhibit cytotoxic effects, suggesting the target compound may share this activity .

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